3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Overview
Description
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H13F2NO and its molecular weight is 177.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Importance
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is a core structure in various biologically active compounds, making it a significant target for chemical synthesis. Researchers Sinibaldi and Canet (2008) have reviewed different strategies for synthesizing spiroaminals, which include 1-oxa-8-azaspiro[4.5]decane and related structures, underscoring their biological relevance and novel skeletons (Sinibaldi & Canet, 2008).
Application in Bioactive Compound Synthesis
Ogurtsov and Rakitin (2020) developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane from readily available reagents, highlighting its potential in producing important biologically active compounds (Ogurtsov & Rakitin, 2020).
Crystallographic Studies
Wen (2002) synthesized and studied the crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, offering insights into its chiral nature and conformation, which are crucial for understanding its interactions in biological systems (Wen, 2002).
Hydrogen Abstraction in Carbohydrate Systems
Freire et al. (2002) explored the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, through intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems. This research contributes to the understanding of complex molecular interactions involving spirocyclic systems (Freire et al., 2002).
Spirocyclic Scaffolds in Medicinal Chemistry
Grygorenko and Melnykov (2019) surveyed recent advances in the synthetic and medicinal chemistry of saturated spirocyclic nitrogen-containing heterocycles, including derivatives of azaspiro[4.5]decane. This work emphasizes the growing importance of these structures in drug discovery and development (Grygorenko & Melnykov, 2019).
Mechanism of Action
Target of Action
The primary targets of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Properties
IUPAC Name |
3,3-difluoro-1-oxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBSMYUFFCTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276076 | |
Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-09-8 | |
Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214875-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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